![molecular formula C19H24N2O3S B10969386 N-[3-(cyclohexylcarbamoyl)-4,5-dimethylthiophen-2-yl]-2-methylfuran-3-carboxamide](/img/structure/B10969386.png)
N-[3-(cyclohexylcarbamoyl)-4,5-dimethylthiophen-2-yl]-2-methylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(CYCLOHEXYLCARBAMOYL)-4,5-DIMETHYL-2-THIENYL]-2-METHYL-3-FURAMIDE is a complex organic compound with a unique structure that includes a thiophene ring, a furan ring, and a cyclohexylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(CYCLOHEXYLCARBAMOYL)-4,5-DIMETHYL-2-THIENYL]-2-METHYL-3-FURAMIDE typically involves multiple steps, including the formation of the thiophene and furan rings, followed by the introduction of the cyclohexylcarbamoyl group. Common synthetic routes may involve:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Furan Ring: This step may involve the use of furfural or other furan derivatives, often under catalytic conditions.
Introduction of the Cyclohexylcarbamoyl Group: This step typically involves the reaction of the intermediate compound with cyclohexyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
N-[3-(CYCLOHEXYLCARBAMOYL)-4,5-DIMETHYL-2-THIENYL]-2-METHYL-3-FURAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.
Scientific Research Applications
N-[3-(CYCLOHEXYLCARBAMOYL)-4,5-DIMETHYL-2-THIENYL]-2-METHYL-3-FURAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-[3-(CYCLOHEXYLCARBAMOYL)-4,5-DIMETHYL-2-THIENYL]-2-METHYL-3-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(CYCLOHEXYLCARBAMOYL)-4,5-DIMETHYLTHIOPHEN-2-YL]-1-ETHYLPYRAZOLE-3-CARBOXAMIDE
- N-(1-CYCLOHEXYLCARBAMOYL-2-(3-NITRO-PHENYL)-VINYL)-4-METHYL-BENZAMIDE
- N-{4-[(CYCLOHEXYLCARBAMOYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE
Uniqueness
N-[3-(CYCLOHEXYLCARBAMOYL)-4,5-DIMETHYL-2-THIENYL]-2-METHYL-3-FURAMIDE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H24N2O3S |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-[3-(cyclohexylcarbamoyl)-4,5-dimethylthiophen-2-yl]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C19H24N2O3S/c1-11-13(3)25-19(21-17(22)15-9-10-24-12(15)2)16(11)18(23)20-14-7-5-4-6-8-14/h9-10,14H,4-8H2,1-3H3,(H,20,23)(H,21,22) |
InChI Key |
BJNZNWLPGMEUJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC2CCCCC2)NC(=O)C3=C(OC=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Methyl-1-benzofuran-2-yl)[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10969310.png)
![2-fluoro-N-[2-methyl-6-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B10969315.png)
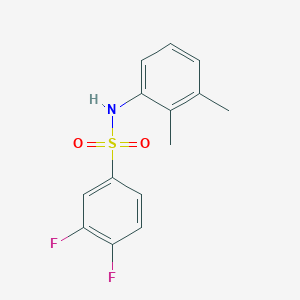
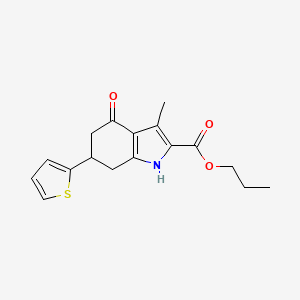
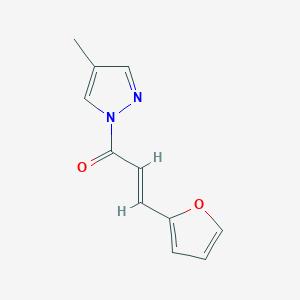
![(5E)-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10969340.png)
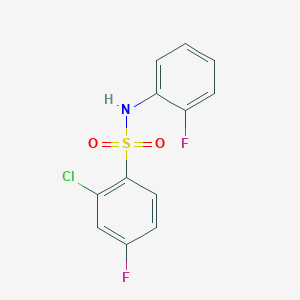
![2-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10969351.png)
![2-(2,3-dimethoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10969357.png)
![N-(1,3-benzothiazol-2-yl)-2-{[5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10969358.png)
![5-chloro-N-[2-(4-chlorophenyl)ethyl]thiophene-2-carboxamide](/img/structure/B10969360.png)
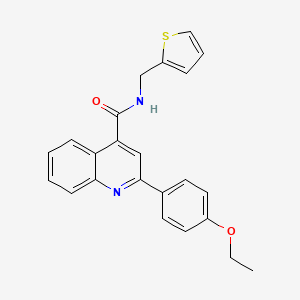
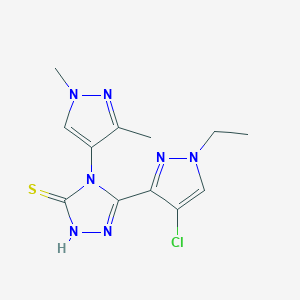
![2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B10969377.png)
